1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a compound of significant interest in the fields of chemistry and pharmacology. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoroacetyl chloride.
Reaction Conditions: The key steps include the formation of the indole core, followed by the introduction of the trifluoromethyl group. This can be achieved through electrophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways .
Comparison with Similar Compounds
1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other indole derivatives:
1-(5-Iodo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one: This compound has a similar structure but with an iodine atom, which may alter its reactivity and biological activity.
1-(5-Methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one: The presence of a methyl group instead of an amino group can significantly change the compound’s properties and applications.
Properties
IUPAC Name |
1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQGBAVVVAHXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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